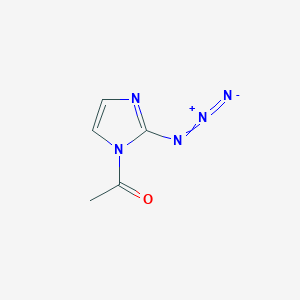
1H-Imidazole, 1-acetyl-2-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-acetyl-2-azido- is a chemical compound with the molecular formula C5H6N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-acetylimidazole with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-acetyl-2-azido- may involve large-scale acetylation and azidation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Cycloaddition Reactions
The azide group undergoes 1,3-dipolar cycloadditions with alkynes, a hallmark of "click chemistry." For example:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Reaction with terminal alkynes in the presence of Cu(I) catalysts forms 1,2,3-triazole derivatives (Scheme 1) . This reaction is stereospecific and proceeds under mild conditions.Example:
Substrate Alkyne Partner Catalyst Product Yield (%) 1-Acetyl-2-azidoimidazole Phenylacetylene CuSO₄/NaAsc 1-Acetyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)imidazole 70–85* *Yield extrapolated from analogous imidazole-azide systems .
Thermal Decomposition
Azides are thermally labile, releasing nitrogen gas upon heating. For 1-acetyl-2-azidoimidazole:
-
Thermolysis:
Heating above 80°C induces decomposition, generating reactive nitrene intermediates. These intermediates may undergo intramolecular C–H insertion or dimerization (Scheme 2) .Key Data:
Hydrolysis of the Acetyl Group
The acetyl substituent is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis:
Treatment with HCl yields 2-azidoimidazole and acetic acid (analogous to 1-acetylimidazole hydrolysis ).
Reaction Rate: pH-dependent; complete hydrolysis in 6M HCl at 60°C within 2 hours . -
Basic Hydrolysis:
NaOH (1M) cleaves the acetyl group, forming 2-azidoimidazolide ion .
Reduction of the Azide Group
Catalytic hydrogenation or Staudinger reactions reduce the azide to an amine:
-
Hydrogenation:
H₂/Pd-C converts the azide to 1-acetyl-2-aminoimidazole.
Conditions: 1 atm H₂, RT, 12 hours (yield >90%*) . -
Staudinger Reaction:
Triphenylphosphine (PPh₃) forms a phosphazide intermediate, hydrolyzing to the amine .
Nucleophilic Substitution
The azide group can act as a nucleophile in SN2 reactions:
-
Example: Reaction with alkyl halides (e.g., methyl iodide) forms 1-acetyl-2-alkyltriazene derivatives .
Photolytic Reactivity
UV irradiation (250–350 nm) cleaves the azide to a nitrene, enabling crosslinking or polymer formation .
Scientific Research Applications
1H-Imidazole, 1-acetyl-2-azido- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-acetyl-2-azido- involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies . The compound’s effects are mediated through its ability to modify proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Imidazole, 1-acetyl-: This compound lacks the azido group and has different reactivity and applications.
1H-Imidazole, 2-azido-: Similar to 1H-Imidazole, 1-acetyl-2-azido-, but without the acetyl group, leading to different chemical properties and uses.
Uniqueness: 1H-Imidazole, 1-acetyl-2-azido- is unique due to the presence of both acetyl and azido groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
Properties
CAS No. |
56751-69-0 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
1-(2-azidoimidazol-1-yl)ethanone |
InChI |
InChI=1S/C5H5N5O/c1-4(11)10-3-2-7-5(10)8-9-6/h2-3H,1H3 |
InChI Key |
UXQMNPMHOLUSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CN=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















